BenchChemオンラインストアへようこそ!

Dabigatran Etexilate Mesylate

Pharmacokinetics Bioavailability DOAC

Select this specific mesylate salt for your R&D pipeline to leverage its unique differentiation. As the only direct oral anticoagulant activated exclusively by esterases without any CYP450 metabolism, it is the superior probe substrate for isolating P-glycoprotein (P-gp)-mediated drug-drug interactions. Its unique pellet-in-capsule, pH-dependent formulation makes it an essential benchmark for overcoming BCS Class II bioavailability challenges. Crucially, it is the sole compound in its class with an approved 100% effective reversal agent (idarucizumab), making it indispensable for emergency protocol studies. Secure your supply of this metastable anhydrous Form I, a definitive model for polymorph stability research and rigorous quality control validation. Standard B2B shipping is feasible.

Molecular Formula C35H45N7O8S
Molecular Weight 723.8 g/mol
Cat. No. B8817177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Etexilate Mesylate
Molecular FormulaC35H45N7O8S
Molecular Weight723.8 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O
InChIInChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4)
InChIKeyXETBXHPXHHOLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Etexilate Mesylate: Core Pharmacological Profile and Procurement-Relevant Specifications


Dabigatran etexilate mesylate (CAS 593282-20-3) is the orally available mesylate salt of the etexilate prodrug of dabigatran, a potent direct thrombin inhibitor [1]. Following oral administration, it is rapidly absorbed and hydrolyzed by esterases to its active moiety, dabigatran, which exhibits dose-proportional pharmacokinetics and an absolute bioavailability of 3% to 7% [2][3]. The compound is not a substrate, inhibitor, or inducer of cytochrome P450 enzymes, and its metabolism is primarily mediated by esterase-catalyzed hydrolysis, minimizing CYP-mediated drug-drug interactions [4]. The active moiety has a plasma protein binding of approximately 35% and an elimination half-life of 12 to 17 hours, with renal excretion accounting for approximately 80% of total clearance [2][5].

Dabigatran Etexilate Mesylate: Why In-Class Substitution Carries Quantifiable Risk


While dabigatran etexilate mesylate belongs to the class of direct oral anticoagulants (DOACs), generic substitution or interchange with other DOACs—including factor Xa inhibitors such as rivaroxaban, apixaban, or edoxaban—is not supported by head-to-head equivalence data [1]. Unlike other DOACs, dabigatran etexilate is a direct thrombin inhibitor with a unique pharmacokinetic profile: it is not metabolized by CYP450 enzymes, relies on esterase-mediated activation, and requires an acidic microenvironment provided by tartaric acid pellets to achieve therapeutic absorption [2]. Furthermore, dabigatran is the only DOAC with a specific reversal agent (idarucizumab) approved for emergency use, and its safety profile, including intracranial hemorrhage reduction, differs from that of factor Xa inhibitors [3][4]. These quantitative differences in mechanism, metabolic pathway, formulation, and reversal capabilities preclude interchangeable use without compromising safety or efficacy.

Dabigatran Etexilate Mesylate: Quantified Differentiation from Key Comparators


Absolute Bioavailability vs. Rivaroxaban, Apixaban, and Edoxaban: A Class-Level Distinction

Dabigatran etexilate mesylate exhibits a markedly lower absolute oral bioavailability (3–7%) compared to other direct oral anticoagulants, a consequence of its reliance on P-glycoprotein-mediated efflux and esterase-dependent activation [1][2]. In contrast, rivaroxaban has a bioavailability of 66% (fasted) to ≥80% (with food), apixaban ~50%, and edoxaban ~62% [3]. This low bioavailability necessitates the inclusion of tartaric acid pellets in the capsule formulation to create an acidic microenvironment that enhances dissolution and absorption, a formulation strategy unique among DOACs .

Pharmacokinetics Bioavailability DOAC

Metabolic Pathway Independence: CYP450 Non-Involvement vs. Factor Xa Inhibitors

Dabigatran etexilate is converted to its active moiety exclusively by esterase-catalyzed hydrolysis, and dabigatran is not a substrate, inhibitor, or inducer of CYP450 enzymes [1]. In vitro studies confirm that cytochrome P450 plays no relevant role in its metabolism, with Phase I metabolites accounting for ≤0.6% of the dose in urine and ≤5.8% in feces following oral administration [2]. In contrast, rivaroxaban and apixaban are extensively metabolized by CYP3A4/5 and other CYP isoforms, creating potential for clinically significant drug-drug interactions with CYP modulators [3].

Drug Metabolism CYP450 Drug-Drug Interactions

RE-LY Trial: Stroke and Hemorrhage Reduction vs. Warfarin in Atrial Fibrillation

In the landmark RE-LY trial (N=18,113), dabigatran etexilate 150 mg BID reduced the primary outcome (stroke or systemic embolism) to 1.11% per year versus 1.69% per year with warfarin (RR 0.66; 95% CI 0.53–0.82; P<0.001 for superiority) [1]. The 110 mg BID dose showed non-inferiority with 1.53% per year (RR 0.91; 95% CI 0.74–1.11; P<0.001 for noninferiority). Major bleeding occurred at 3.36% per year (warfarin), 2.71% per year (110 mg, P=0.003), and 3.11% per year (150 mg, P=0.31). Notably, hemorrhagic stroke was reduced from 0.38% per year (warfarin) to 0.12% per year (110 mg, P<0.001) and 0.10% per year (150 mg, P<0.001) [1].

Clinical Trial Atrial Fibrillation Stroke Prevention

Idarucizumab: The Only DOAC with an Approved Specific Reversal Agent

Dabigatran is the only direct oral anticoagulant with a specific reversal agent, idarucizumab (Praxbind), approved for emergency use [1]. In the RE-VERSE AD phase III study, a single 5g dose of idarucizumab completely reversed the anticoagulant effect of dabigatran within 4 hours, as measured by diluted thrombin time (dTT) and ecarin clotting time (ECT), in 100% of patients (95% CI, 100-100) [2]. Reversal was evident immediately after administration and maintained for 24 hours in most patients, independent of age, sex, renal function, or baseline dabigatran concentration [2]. Factor Xa inhibitors (rivaroxaban, apixaban, edoxaban) have specific reversal agents (andexanet alfa) but with different mechanisms and approval timelines; no specific reversal was available for any DOAC at the time dabigatran's reversal agent was approved in 2015 [3].

Anticoagulant Reversal Emergency Medicine Idarucizumab

Polymorph Selection: Anhydrous Form I Stability and Processing Advantages

Dabigatran etexilate mesylate exhibits polymorphism, with three room-temperature accessible forms: anhydrous Form I (metastable), anhydrous Form II (thermodynamically stable), and a hemihydrate [1]. The energy difference between Form I and Form II is only 2.5–3.0 J/g, and both have very similar aqueous solubility characteristics [1]. Despite Form II being thermodynamically more stable, Form I was selected for development due to its superior bulk processing properties and slightly better chemical stability in pivotal long-term stability studies [1]. Under stress conditions (4 weeks at 70°C), Form I showed no conversion to Form II [1]. This informed selection contrasts with many pharmaceuticals where the thermodynamically stable form is chosen, underscoring the unique manufacturability considerations for this compound.

Polymorphism Solid-State Chemistry Formulation Development

Formulation-Dependent Bioavailability: Capsule Integrity and Tartaric Acid Pellets

The oral bioavailability of dabigatran etexilate is highly dependent on capsule integrity and the presence of tartaric acid pellets, which create an acidic microenvironment to enhance dissolution of this BCS Class II drug [1]. A single-dose relative bioavailability study demonstrated that taking the pellets without the capsule shell increases bioavailability by 75% compared to the intact capsule [2]. Furthermore, the oral pellet formulation shows 37% higher relative bioavailability at steady-state compared to the capsule formulation in healthy adults [2]. These findings are unique to dabigatran among DOACs and mandate that capsules must not be broken, chewed, or opened before administration, a procurement-critical specification for ensuring consistent therapeutic effect.

Pharmaceutical Formulation Bioavailability Excipients

Dabigatran Etexilate Mesylate: Validated Research and Industrial Application Scenarios


Pharmacokinetic and Drug-Drug Interaction Studies Requiring CYP450-Independent Probe

Due to its exclusive activation by esterases and complete independence from cytochrome P450 enzymes, dabigatran etexilate mesylate serves as an ideal probe substrate for investigating P-glycoprotein-mediated drug-drug interactions without confounding CYP-mediated effects. Researchers can use this compound to isolate and quantify intestinal P-gp activity in clinical pharmacology studies, as supported by its established role as a clinical probe substrate [1].

Emergency Anticoagulation Reversal Protocol Development and Validation

As the only DOAC with a specific reversal agent (idarucizumab) that achieves 100% reversal within 4 hours in phase III trials, dabigatran etexilate mesylate is the compound of choice for developing and validating emergency reversal protocols. This unique capability makes it essential for studies focused on perioperative management, trauma care, and life-threatening bleeding scenarios where rapid anticoagulation reversal is critical [2].

Formulation Development and Generic Bioequivalence Studies for BCS Class II Weakly Basic Drugs

The compound's formulation-dependent bioavailability—including the 75% increase when pellets are administered without the capsule shell and the requirement for tartaric acid pellets to enhance dissolution—makes it a valuable model compound for developing and evaluating oral formulations of BCS Class II drugs. Generic manufacturers must precisely replicate the innovator's pellet-in-capsule design to achieve bioequivalence, and this compound serves as a benchmark for such formulation challenges [3].

Polymorph Screening and Solid-State Characterization for Metastable API Development

The deliberate selection of the metastable anhydrous Form I over the thermodynamically stable Form II for commercial development provides a unique case study in pharmaceutical solid-state chemistry. Researchers can utilize dabigatran etexilate mesylate as a model system to study polymorph stability, processing advantages, and the long-term behavior of metastable forms under various stress conditions, with direct relevance to API procurement and quality control [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabigatran Etexilate Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.